

An In-depth Technical Guide to 2,3-Dihydroxybenzaldehyde (CAS: 24677-78-9)

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Compound of Interest

Compound Name: 2,3-Dihydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dihydroxybenzaldehyde** (CAS number 24677-78-9), a versatile aromatic aldehyde with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis methodologies, known biological activities, and analytical techniques for its characterization and quantification. Particular emphasis is placed on its antimicrobial and antioxidant properties, along with its emerging role as an enzyme inhibitor. This guide aims to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action and potential therapeutic applications.

Physicochemical Properties

2,3-Dihydroxybenzaldehyde, also known as o-pyrocatechualdehyde, is a dihydroxybenzaldehyde with the chemical formula C₇H₆O₃.[1] It presents as a light yellow to beige-greenish crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3-Dihydroxybenzaldehyde



Property	Value	Source(s)
Molecular Formula	C7H6O3	[1]
Molecular Weight	138.12 g/mol	[1]
CAS Number	24677-78-9	[1]
Melting Point	104-108 °C	[2]
Boiling Point	120 °C at 16 mmHg	[3]
Solubility	Soluble in 95% ethanol (50 mg/mL), methanol (1 g/10 mL). Soluble in polar solvents like water and alcohols.	[2][4][5]
Appearance	Light yellow to beige-greenish crystalline powder	[2]
IUPAC Name	2,3-dihydroxybenzaldehyde	[1]
Synonyms	o-Pyrocatechualdehyde, 3- Formyl-1,2-benzenediol, 1,2- Dihydroxy-3-formylbenzene	[1]

Synthesis of 2,3-Dihydroxybenzaldehyde

The synthesis of **2,3-Dihydroxybenzaldehyde** can be achieved through various methods, with the demethylation of o-vanillin being a common and effective route.

Synthesis from o-Vanillin

A widely used method involves the demethylation of o-vanillin using aluminum trichloride and sodium iodide in acetonitrile. This procedure offers a high yield of the desired product.

Materials:

- o-Vanillin
- Anhydrous acetonitrile

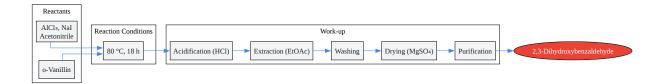


- Aluminum trichloride (AlCl₃)
- Sodium iodide (Nal)
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Saturated brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a 100 mL flask, add anhydrous acetonitrile (40 mL).
- Sequentially add aluminum trichloride (1.1 equivalents), sodium iodide (3.0 equivalents), and o-vanillin (1.0 equivalent).
- Heat the reaction mixture to 80 °C and stir for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction solution with 2 M dilute hydrochloric acid.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic phases and wash sequentially with saturated aqueous sodium thiosulfate and saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **2,3-dihydroxybenzaldehyde**.





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Synthesis workflow of **2,3-Dihydroxybenzaldehyde** from o-vanillin.

Biological Activities and Mechanism of Action

2,3-Dihydroxybenzaldehyde exhibits a range of biological activities, with its antimicrobial and antioxidant properties being the most extensively studied.

Antimicrobial Activity

2,3-Dihydroxybenzaldehyde has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] It is effective against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[1][6] However, it shows limited activity against Gramnegative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1]

The primary mechanism of its antibacterial action is the inhibition of protein synthesis. **2,3- Dihydroxybenzaldehyde** binds to the 50S ribosomal subunit, which prevents the transfer of tRNA from the A site to the P site, thereby halting peptide chain elongation.[1]

Table 2: Antimicrobial Activity of 2,3-Dihydroxybenzaldehyde



Organism	Activity	MIC ₅₀	Source(s)
Staphylococcus aureus (bovine mastitis isolates)	Antimicrobial	500 mg/L	[6][7]
Methicillin-resistant S. aureus (MRSA)	Effective	Not specified	[1]
Bacillus subtilis	Active	Not specified	[1]
Escherichia coli	Not active	Not specified	[1]
Pseudomonas aeruginosa	Not active	Not specified	[1]

A standard broth microdilution method can be used to determine the MIC of **2,3-Dihydroxybenzaldehyde** against bacterial strains.

Materials:

- 2,3-Dihydroxybenzaldehyde stock solution
- · Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)
- 96-well microtiter plates

Procedure:

- Prepare serial twofold dilutions of the 2,3-Dihydroxybenzaldehyde stock solution in the growth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (no compound) and a negative control (no bacteria).
- Incubate the plates at 37 °C for 18-24 hours.



 The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The dihydroxy substitution on the benzene ring imparts antioxidant properties to **2,3- Dihydroxybenzaldehyde**.[3] The antioxidant capacity is related to the position of the hydroxyl groups and their ability to donate a hydrogen atom to scavenge free radicals.[8] Studies have shown that the electron-donating nature of the hydroxyl groups contributes to its antioxidant activity.[8]

Enzyme Inhibition

2,3-Dihydroxybenzaldehyde has been shown to exhibit inhibitory activity against certain enzymes. It is an inhibitor of NADH dehydrogenase with a Km of 35 μ M.[3] Derivatives of the closely related 2,3-dihydroxybenzamide have been identified as potent inhibitors of enzymes involved in bacterial siderophore biosynthesis, suggesting a potential avenue for the development of novel antibacterial agents.[9]

Signaling Pathways

While specific signaling pathways directly modulated by **2,3-Dihydroxybenzaldehyde** are not yet fully elucidated, research on the broader class of benzaldehydes suggests potential interactions with key cellular signaling networks. For instance, benzaldehyde has been shown to suppress multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions, affecting client proteins such as mTOR, cRaf, and STAT3. Further research is needed to determine if **2,3-Dihydroxybenzaldehyde** shares these or other specific signaling modulation activities.

Metabolism

The metabolic fate of **2,3-Dihydroxybenzaldehyde** in mammalian systems is not well-documented. However, studies on the bacterial degradation of the related compound, 2,3-dihydroxybenzoate, indicate a meta-cleavage pathway of the aromatic ring. In Pseudomonas reinekei, a specific gene cluster (dhb) encodes enzymes that catalyze the degradation of 2,3-dihydroxybenzoate into intermediates of the citrate cycle.[1] This suggests that microbial systems possess mechanisms to metabolize such dihydroxyaromatic compounds.





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Bacterial degradation pathway of 2,3-dihydroxybenzoate.

Analytical Characterization

The characterization and quantification of **2,3-Dihydroxybenzaldehyde** are crucial for quality control and research purposes. Several analytical techniques are employed for this purpose.

Table 3: Analytical Techniques for 2,3-Dihydroxybenzaldehyde



Technique	Application	Key Findings/Parameter s	Source(s)
HPLC	Quantification and Purity Assessment	Reverse-phase (RP) HPLC with a C18 column. Mobile phase: acetonitrile and water with phosphoric or formic acid.	[10]
¹H NMR	Structural Elucidation	Provides information on the chemical environment of hydrogen atoms.	[3][7]
¹³ C NMR	Structural Elucidation	Provides information on the carbon skeleton.	[3]
GC-MS	Identification and Quantification	Analysis of volatile derivatives.	[2]
FTIR	Functional Group Identification	Shows characteristic peaks for hydroxyl and aldehyde groups.	[3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantitative analysis of **2,3- Dihydroxybenzaldehyde**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:







• Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid.

Flow Rate: 1.0 mL/min

• Detection Wavelength: 254 nm

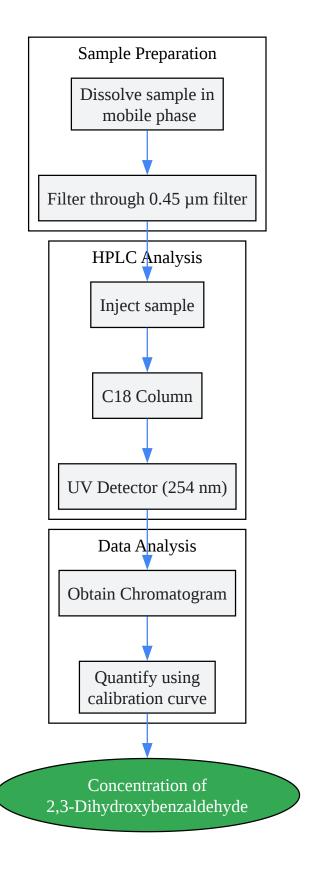
• Injection Volume: 10 μL

• Column Temperature: 30 °C

Procedure:

- Prepare a stock solution of 2,3-Dihydroxybenzaldehyde in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Inject the standards and the sample solution into the HPLC system.
- Quantify the amount of **2,3-Dihydroxybenzaldehyde** in the sample by comparing its peak area to the calibration curve.





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Workflow for the HPLC analysis of **2,3-Dihydroxybenzaldehyde**.



Applications in Research and Drug Development

2,3-Dihydroxybenzaldehyde serves as a valuable building block in organic synthesis for the preparation of more complex molecules.[2] Its applications include:

- Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[2]
- Fine Chemicals: It is a precursor for the production of a range of fine chemicals.[2]
- Ligand Synthesis: It is used in the synthesis of Schiff bases, which can act as ligands for metal complexes.

Conclusion

2,3-Dihydroxybenzaldehyde is a versatile chemical compound with a well-defined profile of physicochemical properties and established synthetic routes. Its significant antimicrobial activity, coupled with its antioxidant and enzyme-inhibiting potential, makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a solid foundation of its chemistry, biology, and analytical methodologies to aid researchers in exploring its full potential. Future studies should focus on elucidating its specific interactions with cellular signaling pathways and its metabolic fate in mammalian systems to better inform its development as a potential therapeutic agent.

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